tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate
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Overview
Description
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Compounds with a piperidine structure are often involved in interactions with various receptors, such as opioid receptors and dopamine receptors .
Mode of Action
Without specific information, it’s challenging to detail the exact mode of action. Generally, compounds with a carbamate group can exhibit various biological activities, including inhibitory effects on certain enzymes .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways depending on their specific substituents and targets .
Pharmacokinetics
The presence of the tert-butyl group and methoxy group could potentially influence its pharmacokinetic properties .
Result of Action
Based on its structure, it could potentially interact with various cellular targets leading to a range of possible effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of a compound. For instance, this compound is recommended to be stored in a refrigerator, indicating that it may be sensitive to temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method includes the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-butyl hydroperoxide, catalysts.
Reduction: Lithium aluminum hydride, solvents like ether.
Substitution: Nucleophiles such as halides, in solvents like acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: Pharmaceutical research utilizes this compound in the development of new drugs. Its structural features make it a candidate for designing molecules with potential therapeutic effects, such as analgesics or anti-inflammatory agents .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited in the manufacture of polymers and other advanced materials.
Comparison with Similar Compounds
- tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate
- tert-butyl N-[(3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-butyl N-[(3R,4R)-3-aminotetrahydropyran-4-yl]carbamate
Comparison: Compared to these similar compounds, tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate is unique due to its methoxy group, which can influence its reactivity and interactions with biological targets. The presence of the methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVLLFXVGDDNPB-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCCC1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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